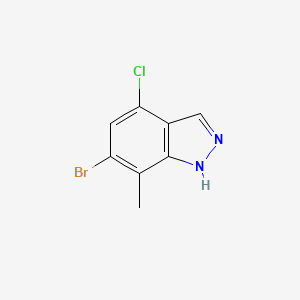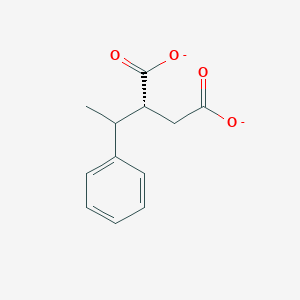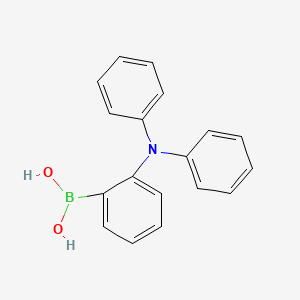
1,5-disodium (2S)-2-hydroxypentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-disodium (2S)-2-hydroxypentanedioate is a chemical compound that belongs to the class of organic compounds known as hydroxy acids and derivatives. This compound is characterized by the presence of a hydroxyl group (-OH) and two sodium ions attached to a pentanedioate backbone. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-disodium (2S)-2-hydroxypentanedioate typically involves the reaction of (2S)-2-hydroxypentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous processing techniques. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-disodium (2S)-2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts are employed.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the salts of the new cations.
Wissenschaftliche Forschungsanwendungen
1,5-disodium (2S)-2-hydroxypentanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a buffer component in various biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,5-disodium (2S)-2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The sodium ions can affect the ionic balance in biological systems, impacting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-disodium (2R)-2-hydroxypentanedioate: A stereoisomer with similar chemical properties but different biological activity.
1,5-disodium (2S)-2-hydroxyhexanedioate: A homologous compound with an additional carbon atom in the backbone.
1,5-disodium (2S)-2-hydroxybutanedioate: A homologous compound with one less carbon atom in the backbone.
Uniqueness
1,5-disodium (2S)-2-hydroxypentanedioate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C5H6Na2O5 |
|---|---|
Molekulargewicht |
192.08 g/mol |
IUPAC-Name |
disodium;(2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |
InChI-Schlüssel |
DZHFTEDSQFPDPP-QTNFYWBSSA-L |
Isomerische SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


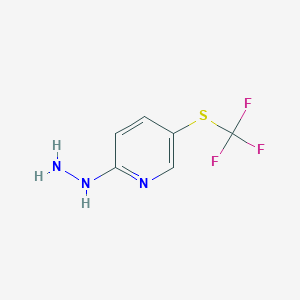
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
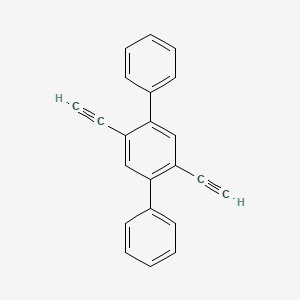
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)

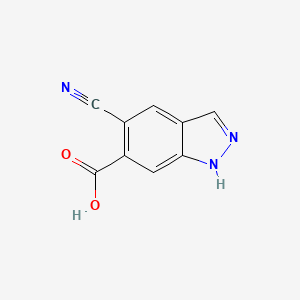

![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

